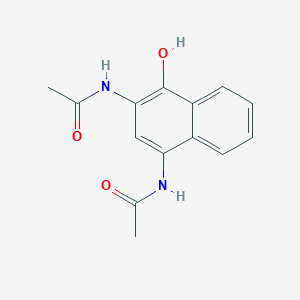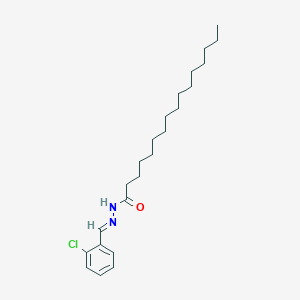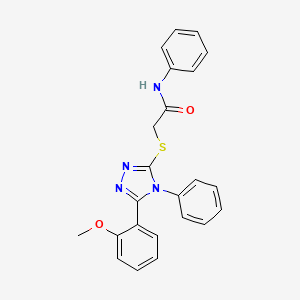![molecular formula C15H19N3O B12011973 N,N-dimethyl-2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]propanamide CAS No. 59843-76-4](/img/structure/B12011973.png)
N,N-dimethyl-2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]propanamide is an organic compound with the molecular formula C15H19N3O and a molecular weight of 257.338 g/mol . This compound is part of a class of chemicals known for their diverse applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]propanamide typically involves the reaction of 4-methylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N,N-dimethyl-2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide, 2,2-dimethyl-N-(3-methylphenyl): Similar in structure but with different substituents on the pyrazole ring.
Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl: Contains a methoxy group instead of a methyl group.
Uniqueness
N,N-dimethyl-2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]propanamide is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
59843-76-4 |
|---|---|
Formule moléculaire |
C15H19N3O |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[3-(4-methylphenyl)pyrazol-1-yl]propanamide |
InChI |
InChI=1S/C15H19N3O/c1-11-5-7-13(8-6-11)14-9-10-18(16-14)12(2)15(19)17(3)4/h5-10,12H,1-4H3 |
Clé InChI |
WJAMCEOKFOCDDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN(C=C2)C(C)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(5Z)-3-(2-chlorobenzyl)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011924.png)


![(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011950.png)
![isopropyl {[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12011954.png)
![4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011960.png)

![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12011967.png)

